REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([CH3:5])[CH2:3][OH:4].[CH3:7][C:8]([Si:11](Cl)([CH3:13])[CH3:12])([CH3:10])[CH3:9]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:8]([Si:11]([CH3:13])([CH3:12])[O:4][CH2:3][C:2]([CH3:5])([OH:6])[CH3:1])([CH3:10])([CH3:9])[CH3:7]
|
Name
|
|
Quantity
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1.08 g
|
Type
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reactant
|
Smiles
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CC(CO)(C)O
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
eluted with EtOAc
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc 2×
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics were dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCC(C)(O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |